molecular formula C7H13N3O B13798698 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane CAS No. 90049-30-2

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13798698
CAS No.: 90049-30-2
M. Wt: 155.20 g/mol
InChI Key: RURWONYMVCDGNZ-UHFFFAOYSA-N
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Description

3-Methyl-8-nitroso-3,8-diazabicyclo[321]octane is a bicyclic organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique structure, which includes a nitroso group and a methyl group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of 3-oxidopyraziniums with acrylate derivatives. This reaction typically proceeds under mild conditions and yields the desired bicyclic compound in good yields . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitroso group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted diazabicyclo compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activities are of interest in the study of enzyme inhibitors and receptor ligands.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3,8-diazabicyclo[3.2.1]octane: This compound lacks the nitroso group but shares the same bicyclic framework.

    8-Azabicyclo[3.2.1]octane: This compound is a precursor in the synthesis of various tropane alkaloids and shares a similar bicyclic structure.

    3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a chloro group instead of a nitroso group and is used in different chemical reactions.

Uniqueness

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane is unique due to the presence of both a nitroso group and a methyl group on the bicyclic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90049-30-2

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C7H13N3O/c1-9-4-6-2-3-7(5-9)10(6)8-11/h6-7H,2-5H2,1H3

InChI Key

RURWONYMVCDGNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C1)N2N=O

Origin of Product

United States

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